Cyanomethoxypyrimidine
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Overview
Description
Cyanomethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 this compound is notable for its cyano group (-CN) and methoxy group (-OCH₃) attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethoxypyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced to facilitate the addition reaction.
Condensation Reaction: A deacidification agent is added to the resulting 1,3-dimethoxypropanediamidine hydrochloride, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is introduced for cyclization.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the mixture, which is then introduced to 2-chloro-4-amino-6-methoxypyrimidine for methoxylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for higher yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques to minimize waste and improve scalability .
Chemical Reactions Analysis
Types of Reactions: Cyanomethoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can react with nucleophiles such as ammonia and hydroxylamine to form amidine and amidoxime, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary based on the desired outcome.
Cyclization: Under certain conditions, this compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Ammonia and Hydroxylamine: Used for nucleophilic substitution reactions.
Lewis Acids: Employed in cyclization reactions to facilitate ring closure.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions, respectively.
Major Products Formed:
Amidine and Amidoxime: Formed from nucleophilic substitution reactions.
Cyclized Heterocycles: Resulting from cyclization reactions.
Scientific Research Applications
Cyanomethoxypyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of cyanomethoxypyrimidine involves its interaction with specific molecular targets and pathways. The cyano group and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Cyanomethylpyrimidine: Similar in structure but with a different functional group arrangement.
Methoxypyrimidine: Lacks the cyano group but shares the methoxy group.
Methylthiopyrimidine: Contains a methylthio group instead of a methoxy group.
Uniqueness: Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-pyrimidin-2-yloxyacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCHHGNCVIJLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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